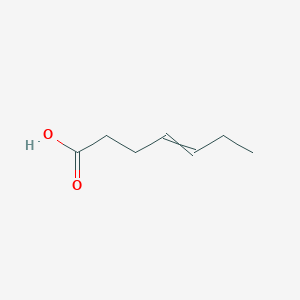

hept-4-enoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

. This compound is characterized by the presence of a double bond at the fourth carbon atom in the heptanoic acid chain, making it an unsaturated fatty acid.

准备方法

Synthetic Routes and Reaction Conditions: Hept-4-enoic acid can be synthesized through various methods. One common synthetic route involves the hydrolysis of hept-4-enenitrile using sodium hydroxide in ethylene glycol at 130°C . Another method includes the oxidation of cycloheptanone under Baeyer-Villiger conditions, followed by pyrolysis of the resulting ω-unsaturated acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of raw materials.

化学反应分析

Types of Reactions: Hept-4-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form heptanoic acid.

Reduction: Reduction of the double bond can yield heptanoic acid.

Substitution: The double bond in this compound can undergo electrophilic addition reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic addition reactions can be carried out using halogens (e.g., Br2) or hydrogen halides (e.g., HBr).

Major Products Formed:

Oxidation: Heptanoic acid.

Reduction: Heptanoic acid.

Substitution: Halogenated heptanoic acids.

科学研究应用

Pharmaceutical Applications

Drug Development : Hept-4-enoic acid serves as a precursor in the synthesis of various pharmaceutical compounds. Its unsaturated bond allows for further chemical modifications that can lead to the development of new drugs with enhanced therapeutic properties .

Biological Activity : Preliminary studies suggest that this compound may exhibit biological activities that could be beneficial in medicinal chemistry. However, comprehensive clinical studies are required to validate these findings.

Organic Synthesis

This compound is utilized in organic synthesis as an intermediate for producing other chemical compounds. Its olefinic nature allows it to participate in various reactions such as:

- Olefination Processes : Recent advancements have focused on greener methods to synthesize alkenoic acids from simpler precursors like levulinic acid, with this compound being a target product due to its versatile reactivity .

Case Studies

- Flavoring Group Evaluation : Research by the European Food Safety Authority evaluated the safety and efficacy of flavoring substances including this compound, highlighting its potential role in food products while ensuring consumer safety .

- Synthetic Applications : A study published on organo-synthetic mimics demonstrated the use of this compound derivatives in creating complex organic molecules, showcasing its importance in synthetic organic chemistry .

作用机制

The mechanism of action of hept-4-enoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting membrane fluidity and function. Additionally, its unsaturated nature allows it to participate in various biochemical reactions, influencing metabolic processes .

相似化合物的比较

Hept-4-enoic acid can be compared with other medium-chain fatty acids, such as:

Hex-4-enoic acid: Similar structure but with one less carbon atom.

Oct-4-enoic acid: Similar structure but with one more carbon atom.

Heptanoic acid: Saturated counterpart without the double bond.

Uniqueness: this compound’s unique feature is the presence of a double bond at the fourth carbon atom, which imparts distinct chemical reactivity and biological properties compared to its saturated and other unsaturated counterparts .

生物活性

Hept-4-enoic acid, a seven-carbon unsaturated fatty acid, has garnered interest in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This compound, with the molecular formula C7H12O2, is characterized by a double bond at the fourth carbon position. This structural feature contributes to its reactivity and biological interactions. The compound can exist in different isomeric forms, including both cis and trans configurations, which may influence its biological activity.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains and fungi. For instance, research indicated that fatty acids like this compound possess significant antibacterial activity, which may be attributed to their ability to disrupt microbial membranes .

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Staphylococcus aureus | Moderate inhibitory activity | |

| Candida albicans | Antifungal activity |

Antineoplastic Activity

This compound has also been investigated for its potential antineoplastic (anti-cancer) properties. Studies have suggested that unsaturated fatty acids can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and modulation of cell signaling pathways .

In particular, a study demonstrated that derivatives of this compound could inhibit the proliferation of specific cancer cell lines, indicating a potential role in cancer therapy .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Research indicates that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

The biological activities of this compound are mediated through several mechanisms:

- Membrane Disruption : The amphipathic nature of fatty acids allows them to integrate into lipid membranes, leading to increased permeability and disruption of microbial integrity .

- Induction of Apoptosis : In cancer cells, this compound may activate intrinsic apoptotic pathways, leading to programmed cell death. This is often accompanied by an increase in reactive oxygen species (ROS) levels .

- Cytokine Modulation : The compound can influence cytokine production, thereby regulating inflammatory responses in various cell types .

Case Studies and Research Findings

Several case studies have explored the effects of this compound in different biological contexts:

- Study on Cancer Cell Lines : A study assessed the cytotoxic effects of this compound on breast cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis through ROS generation .

- Antimicrobial Activity Assessment : Another research project evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and found that it inhibited bacterial growth effectively within a specific concentration range .

- Inflammatory Response Modulation : A recent study demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines in a murine model of arthritis, suggesting its potential as an anti-inflammatory therapeutic agent .

属性

CAS 编号 |

35194-37-7 |

|---|---|

分子式 |

C7H12O2 |

分子量 |

128.17 g/mol |

IUPAC 名称 |

hept-4-enoic acid |

InChI |

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h3-4H,2,5-6H2,1H3,(H,8,9) |

InChI 键 |

KFXPOIKSDYRVKS-UHFFFAOYSA-N |

规范 SMILES |

CCC=CCCC(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。